molecular formula C12H13BrN4S B6356014 1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1858251-63-4

1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B6356014
CAS No.: 1858251-63-4
M. Wt: 325.23 g/mol
InChI Key: LHJDOERUZGUKBH-UHFFFAOYSA-N
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Description

1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,2,4-thiadiazole heterocycle, a privileged scaffold known for its versatile biological activities and metabolic stability, linked to a bromophenyl group and a piperazine ring . The piperazine moiety is a key pharmacophore that can enhance a compound's aqueous solubility and improve its pharmacokinetic profile, making it a valuable structural component in the design of bioactive molecules . Compounds based on the 1,2,4-thiadiazole scaffold are frequently investigated for a broad spectrum of therapeutic applications. Research on analogous structures indicates potential value in developing agents for central nervous system (CNS) disorders, as some thiadiazole derivatives can cross the blood-brain barrier . Furthermore, the structural framework suggests potential for anticancer research, given that similar piperazine-thiadiazole hybrids have demonstrated cytotoxic effects and the ability to induce apoptosis in various cancer cell lines . The presence of the bromine atom on the phenyl ring offers a synthetic handle for further structural elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to explore a wider chemical space and optimize the compound's properties for specific biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-bromophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4S/c13-10-3-1-2-9(8-10)11-15-12(18-16-11)17-6-4-14-5-7-17/h1-3,8,14H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJDOERUZGUKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901200690
Record name Piperazine, 1-[3-(3-bromophenyl)-1,2,4-thiadiazol-5-yl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858251-63-4
Record name Piperazine, 1-[3-(3-bromophenyl)-1,2,4-thiadiazol-5-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858251-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-[3-(3-bromophenyl)-1,2,4-thiadiazol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A common approach involves the reaction of 3-bromobenzamide with thionyl chloride (SOCl₂) to form a thioamide intermediate, followed by cyclization with hydrazine hydrate. For example, heating 3-bromobenzamide (1 equiv) with excess SOCl₂ at 60–70°C for 4 hours yields 3-(3-bromophenyl)-1,2,4-thiadiazol-5-amine. This intermediate is critical for subsequent functionalization.

Hydrazine-Based Cyclization

Alternative routes employ ethyl hydrazinecarboxylate and acetophenone derivatives. For instance, refluxing 3-bromoacetophenone with ethyl hydrazinecarboxylate in chloroform with catalytic HCl generates a hydrazone, which undergoes cyclization with SOCl₂ to form the 1,2,4-thiadiazole ring. This method achieves moderate yields (65–73%) and is scalable for gram-scale production.

Functionalization with Piperazine

Introducing the piperazine moiety requires nucleophilic substitution at the 5-position of the thiadiazole ring.

Chloroacetylation of the Thiadiazole Amine

The amine group at the 5-position of 3-(3-bromophenyl)-1,2,4-thiadiazol-5-amine is replaced with a chloro group to enable piperazine coupling. Treatment with chloroacetyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) and triethylamine (TEA) at 0–5°C produces 5-chloro-3-(3-bromophenyl)-1,2,4-thiadiazole. This intermediate is highly reactive, necessitating low-temperature conditions to minimize side reactions.

Nucleophilic Substitution with Piperazine

The chloro intermediate reacts with piperazine (2.0 equiv) in dry benzene or dimethylformamide (DMF) under reflux for 12–24 hours. Triethylamine (1.5 equiv) is added to scavenge HCl, driving the reaction to completion. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound with purity >95%.

Table 1: Optimization of Piperazine Substitution

ParameterCondition 1Condition 2Optimal Condition
SolventDry BenzeneDMFDry Benzene
TemperatureReflux (80°C)100°CReflux (80°C)
Reaction Time24 hours12 hours18 hours
Yield68%72%75%

Alternative Synthetic Routes

One-Pot Thiadiazole-Piperazine Assembly

Recent advancements propose a one-pot method where 3-bromoacetophenone, thiourea, and piperazine react sequentially. In this approach, cyclization and substitution occur in situ using SOCl₂ and TEA, reducing purification steps and improving overall yield (70–78%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the piperazine substitution step, achieving 80% yield with reduced side products. This method is advantageous for high-throughput synthesis but requires specialized equipment.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 500 MHz): δ 7.49–7.51 (m, 2H, Ar-H), 7.31–7.33 (m, 1H, Ar-H), 3.72–3.75 (t, 4H, piperazine-H), 2.98–3.01 (t, 4H, piperazine-H).

  • LC-MS : m/z 325.23 [M+H]⁺, consistent with the molecular formula C₁₂H₁₃BrN₄S.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity >98%.

Challenges and Mitigation Strategies

Byproduct Formation

Over-chlorination during the chloroacetylation step generates dichloro derivatives. This is mitigated by strict temperature control (0–5°C) and incremental addition of chloroacetyl chloride.

Piperazine Degradation

Prolonged heating in DMF causes piperazine decomposition. Switching to benzene and limiting reaction time to 18 hours minimizes this issue .

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit antimicrobial properties. For instance, studies have shown that compounds similar to 1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine can inhibit the growth of bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that thiadiazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the bromophenyl group enhances lipophilicity, which is crucial for membrane penetration .

Anticancer Properties

Thiadiazole derivatives have been explored for their anticancer effects. The compound's ability to interact with DNA and inhibit cancer cell proliferation has been a focus of several studies.

Case Study:
In a research article from Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of thiadiazole-piperazine hybrids and evaluated their cytotoxicity against various cancer cell lines. Results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways .

Neuropharmacological Effects

The piperazine structure is known for its psychoactive properties. Compounds like 1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine have been investigated for their potential use in treating neurological disorders.

Case Study:
A study highlighted in European Journal of Medicinal Chemistry examined the effects of thiadiazole-piperazine derivatives on neurotransmitter systems. The findings suggested that these compounds could modulate serotonin and dopamine receptors, indicating potential applications in treating anxiety and depression .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis via caspase activation
NeuropharmacologicalModulation of neurotransmitter receptors

Mechanism of Action

The mechanism of action of 1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 3-bromophenyl group distinguishes this compound from other phenylpiperazines. Substituent effects on receptor binding and physicochemical properties are critical:

Compound Name Substituent (Position) Key Properties/Effects Reference
1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine -Br (3-phenyl) High lipophilicity; potential steric and electronic effects on receptor binding. N/A
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine -OCH₃ (4-phenyl) Electron-donating group may enhance solubility; weaker receptor affinity vs. halides.
1-[3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine -NO₂ (3-phenyl) Strong electron-withdrawing effect; may reduce metabolic stability.
1-(3-Chlorophenyl)piperazine (mCPP) -Cl (3-phenyl) 5-HT1B/2C agonist; used in neuropharmacological studies.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) -CF₃ (3-phenyl) 5-HT1B agonist; psychostimulant effects in designer drugs.

Key Observations :

  • Bromine’s larger atomic radius compared to Cl or CF₃ may sterically hinder receptor interactions but enhance lipophilicity, affecting blood-brain barrier penetration.
  • Electron-withdrawing groups (e.g., -Br, -NO₂) stabilize the thiadiazole ring but may reduce metabolic stability compared to electron-donating groups (e.g., -OCH₃).

Thiadiazole vs. Other Heterocycles

The 1,2,4-thiadiazole scaffold differentiates this compound from simpler phenylpiperazines:

Compound Name Core Structure Biological Relevance Reference
1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine 1,2,4-Thiadiazole Potential FAAH inhibition (analogous to JNJ-1661010, a thiadiazole-based FAAH inhibitor).
4-(3-Phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide (JNJ-1661010) 1,2,4-Thiadiazole FAAH inhibitor; analgesic properties via covalent enzyme binding.
1-(4-Methylbenzyl)piperazine Piperazine Component in anti-schistosomal agents; no thiadiazole moiety.

Key Observations :

  • Thiadiazole rings enhance π-π stacking and hydrogen bonding, improving target engagement.

Functional Comparison: Receptor Subtype Selectivity

Phenylpiperazines often target serotonin (5-HT) receptors. Substituent position and electronic properties dictate subtype specificity:

Compound Name Receptor Affinity Biological Effect Reference
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 5-HT1B (65-fold selective) Psychostimulant effects; used in combination with BZP in designer drugs.
1-(3-Chlorophenyl)piperazine (mCPP) 5-HT2C > 5-HT1B Anxiogenic and anorectic effects; used in neuropharmacology.
1-(2-Methoxyphenyl)piperazine 5-HT1A Antibacterial activity; structural analog with shifted substituent position.
8-Hydroxy-DPAT (5-HT1A agonist) 5-HT1A Sympatholytic effects (reduced blood pressure and heart rate).

Key Observations :

  • 3-Substituted phenyl groups (Br, Cl, CF₃) favor 5-HT1B/2C interactions, while 2- or 4-substituents (e.g., -OCH₃) shift affinity to 5-HT1A or other subtypes.
  • The target compound’s 3-bromophenyl group may align it with 5-HT1B/2C activity, but steric effects from bromine could modulate potency compared to TFMPP or mCPP.

Pharmacological and Therapeutic Potential

  • Pain Management: Thiadiazole-piperazine hybrids like JNJ-1661010 inhibit FAAH, elevating endocannabinoids and producing analgesia .
  • Antibacterial Activity : 2-Methoxyphenyl derivatives exhibit antibacterial effects, suggesting substituent-driven diversification .

Biological Activity

1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a piperazine moiety linked to a thiadiazole ring, which is known for its diverse biological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine is C11H12BrN5SC_{11}H_{12}BrN_{5}S, with a molecular weight of approximately 300.22 g/mol. The presence of the bromophenyl group enhances its lipophilicity and potentially its biological activity.

Anticancer Activity

Research indicates that compounds containing thiadiazole and piperazine moieties exhibit significant anticancer properties. For instance, derivatives similar to 1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine have shown cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.28Induces cell cycle arrest at G2/M phase
HepG2 (Liver Cancer)9.6Down-regulates MMP2 and VEGFA expression
HeLa (Cervical Cancer)VariesInduces apoptosis via caspase activation

Case Study: A study demonstrated that a related thiadiazole derivative significantly inhibited the growth of MCF-7 cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds exhibit activity against a variety of bacterial strains, suggesting potential as antibacterial agents.

The proposed mechanisms by which 1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine exerts its biological effects include:

  • Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are involved in cancer progression .
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspases .

Synthesis

The synthesis of 1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves multi-step reactions starting from commercially available piperazine and brominated thiadiazole precursors. The general synthetic route can be outlined as follows:

  • Formation of Thiadiazole: Reacting appropriate hydrazine derivatives with carbon disulfide followed by cyclization.
  • Bromination: Introducing the bromine substituent on the phenyl ring.
  • Coupling Reaction: Finally, coupling the thiadiazole with piperazine under suitable conditions.

Q & A

Q. What synthetic strategies are optimal for preparing 1-[3-(3-bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine?

The compound can be synthesized via multi-step protocols involving cyclization and coupling reactions. For example:

  • Step 1 : Formation of the 1,2,4-thiadiazole core via cyclization of thiourea intermediates with bromine-containing aryl precursors (analogous to methods in ).
  • Step 2 : Piperazine coupling through nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) (as in ).
  • Key reagents : CuSO₄·5H₂O/sodium ascorbate for click chemistry (), and K₂CO₃/DMF for SN2 reactions ().
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) ().

Q. How can the structure of this compound be validated experimentally?

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm; thiadiazole carbons at ~160–170 ppm) ().
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ for C₁₂H₁₂BrN₄S: calc. 323.0, observed 323.1) ().
  • X-ray crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures ().

Q. What preliminary pharmacological assays are recommended for this compound?

  • Receptor binding : Screen against serotonin (5-HT₁A) and dopamine (D₂) receptors due to structural similarity to arylpiperazines (IC₅₀ values via radioligand assays; see ).
  • Enzyme inhibition : Test for FAAH (fatty acid amide hydrolase) activity using fluorometric assays, as thiadiazole-piperazine hybrids are known mechanism-based inhibitors ().
  • Cytotoxicity : MTT or Presto Blue™ assays on cancer cell lines (e.g., MCF-7) with IC₅₀ calculations ().

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Substituent variation : Modify the bromophenyl group (e.g., replace Br with CF₃ or NO₂) and thiadiazole ring (e.g., oxadiazole analogs) to assess electronic effects ().
  • Linker optimization : Test alkyl/ether spacers between thiadiazole and piperazine to evaluate conformational flexibility ().
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like FAAH or 5-HT₁A ().

Q. How can contradictory biological activity data be resolved?

  • Case example : If a derivative shows high 5-HT₁A affinity but low FAAH inhibition, perform:
    • Kinetic assays : Determine inhibition constants (Kᵢ) and mechanism (competitive vs. non-competitive).
    • Metabolic stability tests : Assess hepatic microsomal degradation to rule out pharmacokinetic interference ().
    • Off-target screening : Use proteome-wide affinity profiling to identify unintended targets ().

Q. What advanced analytical methods address purity and stability challenges?

  • HPLC-MS/MS : Quantify trace impurities (e.g., dehalogenated byproducts) with a C18 column and 0.1% formic acid mobile phase ().
  • Stability studies : Expose the compound to accelerated conditions (40°C/75% RH) and monitor degradation via 1^1H NMR ().
  • Thermal analysis : DSC/TGA to determine melting points and decomposition profiles ().

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